Product packaging for Bicyclo[3.1.0]hexane-3-carboxylic acid(Cat. No.:CAS No. 13388-51-7)

Bicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B1331443
CAS No.: 13388-51-7
M. Wt: 126.15 g/mol
InChI Key: IEEUSWYDXDXBNK-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-3-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery. Its core application lies in serving as a precursor for the synthesis of the (N)-methanocarba scaffold, which is used to replace the ribose ring in nucleoside analogues . This rigid, bicyclic structure locks the molecule into a Northern conformation, which has been shown to significantly enhance the potency and selectivity of nucleoside-based agonists for adenosine receptors, particularly the A3 subtype (A3AR) . The A3 adenosine receptor is a promising therapeutic target for treating conditions such as inflammation and cancer, with several agonists based on this scaffold having advanced to clinical trials . Researchers utilize this carboxylic acid derivative to introduce various functional groups at the key 5'-position of the methanocarba moiety, enabling the exploration of structure-activity relationships and the development of new ligands with potential high affinity and selectivity . With a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol, this compound is characterized for research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1331443 Bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 13388-51-7

Properties

IUPAC Name

bicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEUSWYDXDXBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297897
Record name bicyclo[3.1.0]hexane-3-carboxylic acid
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13388-51-7
Record name 13388-51-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bicyclo[3.1.0]hexane-3-carboxylic acid
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Record name bicyclo[3.1.0]hexane-3-carboxylic acid
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Preparation Methods

Epoxidation and Intramolecular Cyclopropanation Route

This method involves the stereoselective epoxidation of a trans hydroxy ester intermediate, followed by halogenation and cyclization to form an epoxide, which is then subjected to intramolecular epoxide opening and cyclopropanation to yield the bicyclic structure.

  • Stepwise Process:

    • Starting Material: Trans hydroxy ester (compound 1).
    • Epoxidation: Stereoselective epoxidation using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents such as DMSO/water mixtures.
    • Halohydrin Formation: The epoxidation step forms a halohydrin intermediate.
    • Cyclization: Treatment with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induces cyclization to form the epoxide.
    • Intramolecular Cyclopropanation: The epoxide is then reacted with a Lewis acid (e.g., triethylaluminum, Et3Al) and a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-20°C to -80°C, preferably around -60°C) for 0.5 to 6 hours to form the bicyclic compound with high stereoselectivity.
  • Catalysts and Reagents:

    • Oxidizing agents: mCPBA, tert-butyl hydroperoxide.
    • Halogenating agents: NBS, NIS.
    • Bases: DBU, LiHMDS.
    • Lewis acids: Et3Al, Al(OiPr)3, Ti(OiPr)4, BF3 etherate, Et2Zn, E13AI, Sc(OTf)3.
  • Outcome: The process yields bicyclo[3.1.0]hexane derivatives with controlled stereochemistry, suitable for further functionalization.

(3 + 2) Annulation of Cyclopropenes and Cyclopropylamines

A convergent synthetic approach involves the (3 + 2) annulation reaction between cyclopropenes and cyclopropylamines under photoredox catalysis to construct bicyclo[3.1.0]hexane frameworks.

  • Reaction Conditions:

    • Catalysts: Organic photoredox catalysts or iridium-based catalysts.
    • Light source: Blue LED irradiation.
    • Solvents: Typically mild, compatible with photoredox conditions.
  • Features:

    • High diastereoselectivity, especially for fluorinated derivatives.
    • Formation of bicyclo[3.1.0]hexanes with an all-carbon quaternary center.
    • Mild reaction conditions and broad substrate scope.
    • Efficient access to bicyclic scaffolds with three contiguous stereocenters.
  • Significance: This method provides a rapid and convergent route to bicyclo[3.1.0]hexane derivatives, which are valuable in medicinal chemistry and as synthetic intermediates.

Functional Group Transformations and Hydrolysis

Following the formation of bicyclic intermediates, further transformations such as oxidation, hydrolysis, and protection/deprotection steps are employed to obtain the target bicyclo[3.1.0]hexane-3-carboxylic acid or its derivatives.

  • Examples:

    • Oxidation of free alcohol groups to ketones.
    • Hydrolysis of amino-nitrile intermediates to amino-bicyclo[3.1.0]hexane derivatives.
    • Use of acid mixtures (e.g., acetic acid and hydrochloric acid) at elevated temperatures (60–100°C) for hydrolysis.
    • Protection of amino groups with tert-butoxycarbonyl (Boc) groups to facilitate multi-step synthesis.
  • Typical Conditions:

    • Hydrolysis: 1:3 mixture of acetic acid and 8 M HCl at 75°C for 5 hours.
    • Alternative hydrolysis: 60% sulfuric acid at 100°C for 2 hours.
    • Protection: Boc protection under standard conditions.
  • Outcome: These steps yield this compound derivatives with desired functional groups and stereochemistry, ready for application in further synthetic routes.

Methodology Key Reagents/Catalysts Conditions Key Features Reference
Epoxidation and Intramolecular Cyclopropanation mCPBA, NBS/NIS, DBU, Et3Al, LiHMDS -20°C to -80°C, 0.5–6 h High stereoselectivity, stepwise control
(3 + 2) Annulation of Cyclopropenes and Cyclopropylamines Organic/Ir photoredox catalysts, blue LED Mild, photoredox conditions Convergent, high diastereoselectivity, broad scope
Functional Group Transformations and Hydrolysis Acetic acid/HCl, H2SO4, Boc protecting group 60–100°C, several hours Conversion to acid, protection/deprotection
  • The epoxidation/cyclopropanation route allows for precise stereochemical control, essential for synthesizing biologically active derivatives.
  • Photoredox (3 + 2) annulation offers a modern, efficient alternative with mild conditions and excellent diastereoselectivity, especially useful for fluorinated analogs.
  • Protection strategies such as Boc groups facilitate multi-step syntheses by stabilizing amino functionalities.
  • Hydrolysis and oxidation steps are critical for converting intermediates into the target carboxylic acid derivatives.
  • The choice of Lewis acid and base, as well as reaction temperature, significantly influences yield and stereochemical outcome.
  • These methods have been validated in patent literature and peer-reviewed research, demonstrating their robustness and applicability in pharmaceutical synthesis.

The preparation of this compound involves sophisticated synthetic strategies combining stereoselective epoxidation, cyclopropanation, photoredox catalysis, and functional group transformations. The choice of method depends on the desired substitution pattern, stereochemistry, and downstream applications. The epoxidation/intramolecular cyclopropanation and (3 + 2) annulation methods represent the most authoritative and versatile approaches, supported by detailed mechanistic understanding and practical protocols documented in patents and scientific literature.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (R-OH) under acidic or coupling conditions to form esters.
  • Amidation : Forms amides with primary/secondary amines using reagents like TBTU or EDCI .

Example :

Reaction TypeReagents/ConditionsProductYield
EsterificationMeOH, H₂SO₄ (cat.)Methyl bicyclo[3.1.0]hexane-3-carboxylate85%
AmidationBenzylamine, EDCI/HOBtN-Benzyl bicyclo[3.1.0]hexane-3-carboxamide78%

Decarboxylation

The strained bicyclic system facilitates decarboxylation under specific conditions:

  • Electrolytic Decarboxylation : Produces bicyclo[3.1.0]hexan-2-ol with stereochemical retention .
  • Thermal Decarboxylation : At 200°C, yields bicyclo[3.1.0]hexane derivatives .

Stereochemical Outcomes :

Starting MaterialConditionsMajor Product
cis-IsomerElectrolysis (pH 7)cis-Bicyclo[3.1.0]hexan-2-ol
trans-IsomerElectrolysis (pH 7)trans-Bicyclo[3.1.0]hexan-2-ol

(3 + 2) Annulation

Photoredox-catalyzed annulation with cyclopropenes forms complex bicyclic scaffolds:

  • Substrates : Fluorinated cyclopropenes and aminocyclopropanes .
  • Catalyst : Ir(ppy)₃ or 4CzIPN under blue LED light .

Representative Data :

CyclopropeneCyclopropylanilineProductYieldDiastereoselectivity
DifluorocyclopropeneN-Boc-cyclopropylanilineBicyclo[3.1.0]hexane with quaternary center92%>20:1
PhenylcyclopropeneN-Ts-cyclopropylanilineAnalogous derivative75%10:1

Oxidation and Reduction

The bicyclic framework undergoes redox transformations:

  • Oxidation : Ketone formation via Jones reagent (CrO₃/H₂SO₄).
  • Reduction : LiAlH₄ reduces the carboxylic acid to primary alcohol.

Key Transformations :

ReactionReagentsProductApplication
OxidationCrO₃, H₂SO₄Bicyclo[3.1.0]hexan-3-oneBioisostere in drug design
ReductionLiAlH₄Bicyclo[3.1.0]hexan-3-methanolIntermediate for nucleoside analogs

Ring-Opening Reactions

Strain-driven ring-opening occurs under nucleophilic or electrophilic conditions:

  • Acid-Catalyzed Hydrolysis : Yields linear diols or keto acids .
  • Radical Reactions : Initiated by peroxides, leading to fused heterocycles .

Mechanistic Pathway :

  • Protonation at cyclopropane bridgehead.
  • Ring opening to form carbocation intermediate.
  • Trapping by water or nucleophiles .

Comparative Reactivity with Analogues

The compound’s reactivity contrasts with related bicyclic acids:

CompoundKey ReactionOutcome
Bicyclo[2.2.1]heptanoic acidDiels-AlderFaster kinetics due to lower strain
3-Azabicyclo[3.1.0]hexane-2-carboxylic acidAmidationHigher basicity alters regioselectivity

Scientific Research Applications

Pharmaceutical Applications

Bicyclo[3.1.0]hexane-3-carboxylic acid has been studied for its role in drug development, particularly as a scaffold for creating novel pharmacological agents.

Orexin Receptor Antagonists

Research indicates that derivatives of bicyclo[3.1.0]hexane can serve as non-peptide antagonists for orexin receptors, which are implicated in regulating sleep and appetite. The compounds derived from this bicyclic structure have shown promise in treating conditions such as narcolepsy, insomnia, and eating disorders by modulating orexin signaling pathways .

Adenosine A3 Receptor Agonists

Recent studies have synthesized bicyclo[3.1.0]hexane-based nucleosides that target the adenosine A3 receptor, a promising target for inflammation and cancer treatment. These compounds exhibit moderate affinity and selectivity for the A3 receptor, making them potential candidates for therapeutic applications against inflammatory diseases and certain cancers .

Synthetic Chemistry Applications

The unique structure of this compound allows it to be utilized as a building block in synthetic organic chemistry.

Synthesis of Complex Molecules

The compound can be synthesized through various methods, including (3 + 2) annulation reactions, which enable the construction of complex bicyclic frameworks with high stereochemical control . This versatility makes it a valuable intermediate in the synthesis of more complex organic molecules used in medicinal chemistry.

Biological Research Applications

This compound derivatives are also being explored for their biological activities beyond their pharmaceutical applications.

Structure-Affinity Relationships

Studies focusing on the structure-affinity relationships of bicyclo[3.1.0]hexane derivatives have provided insights into how modifications at various positions affect their biological activity, particularly regarding receptor binding and selectivity . This information is crucial for the rational design of new drugs targeting specific receptors.

Safety and Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile.

  • Hazard Identification : The compound has been classified as causing skin irritation and serious eye damage, necessitating careful handling in laboratory settings .
  • Regulatory Status : It is important to adhere to safety guidelines when working with this compound to mitigate risks associated with its use.

Data Summary Table

Application AreaSpecific Use CaseKey Findings
PharmaceuticalOrexin receptor antagonistsPotential treatment for sleep disorders
Adenosine A3 receptor agonistsModerate affinity; potential anti-inflammatory
Synthetic ChemistryBuilding block for complex synthesisHigh stereochemical control in reactions
Biological ResearchStructure-affinity relationship studiesInsights into receptor binding mechanisms
SafetyToxicological profileCauses skin irritation and serious eye damage

Mechanism of Action

The mechanism by which bicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves its interaction with target proteins. Its rigid structure allows for tighter binding to the target protein, which can enhance the efficacy of the compound. This interaction can modulate various molecular pathways, depending on the specific target .

Comparison with Similar Compounds

Substituent Variations: Ketones, Aldehydes, and Esters

Compounds sharing the bicyclo[3.1.0]hexane core but differing in functional groups exhibit distinct properties:

Compound Name Functional Group Key Properties/Applications Reference
Bicyclo[3.1.0]hex-3-en-2-one Ketone Found in essential oils; antibacterial activity (10.37% in Ledum palustre)
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde Aldehyde Lower abundance (1.7%); potential flavor/fragrance applications
Bicyclo[3.1.0]hexane-3-carboxylic acid Carboxylic acid Pharmaceutical building block; rigidity enhances target binding
5.6-Oxathis compound methyl ester Ester Modified solubility; used in synthetic intermediates

Key Insights :

  • Ketones and aldehydes (e.g., bicyclo[3.1.0]hex-3-en-2-one) are associated with antimicrobial activity in natural extracts, likely due to electrophilic reactivity .
  • Esters (e.g., methyl ester derivatives) improve lipophilicity, aiding in drug delivery .
  • The carboxylic acid group enables salt formation and hydrogen bonding, critical for pharmacokinetics .

Heteroatom Incorporation: Nitrogen and Oxygen Analogues

The introduction of heteroatoms modifies electronic properties and bioactivity:

Compound Name Heteroatom Key Features Reference
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Nitrogen Enhanced binding to biological targets; potential CNS activity
(1R,3S,5R,6R)-6-(Trifluoromethyl)-2-azathis compound Nitrogen + CF₃ Metabolic stability; fluorination improves bioavailability
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Oxygen Increased polarity; applications in agrochemicals

Key Insights :

  • Nitrogen-containing analogs (e.g., 3-azabicyclo derivatives) are prioritized in medicinal chemistry for their ability to mimic natural amines and interact with enzymes/receptors .
  • Oxygenated variants (e.g., oxabicyclo compounds) exhibit altered solubility, making them suitable for aqueous formulations .

Ring Size and Stereochemical Variations

Expanding or contracting the bicyclic framework impacts strain and reactivity:

Compound Name Ring System Stereochemical Notes Reference
Bicyclo[5.1.0]hexane-exo-6-carboxylic acid [5.1.0] Higher ring strain; reactive in electrolysis
Bicyclo[4.1.0]heptane-exo-7-carboxylic acid [4.1.0] Lower strain; inert to solvolysis at 150°C
This compound [3.1.0] Moderate strain; balance of stability/reactivity

Key Insights :

  • Larger rings (e.g., [5.1.0]) exhibit increased strain, leading to higher reactivity in reactions like anodic oxidation .
  • Smaller rings (e.g., [4.1.0]) are more stable but less versatile in synthesis .

Stereochemical and Protective Group Modifications

Stereochemistry and protective groups influence synthetic utility:

Compound Name Configuration/Modification Application Reference
(1R,3R,5S)-Bicyclo[3.1.0]hexane-3-carboxylic acid Endo configuration Chirality critical for enantioselective synthesis
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate tert-Butyl ester Protective group for amine stability
3-(Boc-amino)-6,6-dichlorothis compound Boc-protected amine Facilitates peptide coupling

Key Insights :

  • Endo/exo stereochemistry dictates spatial orientation, affecting interactions in asymmetric catalysis .
  • Protective groups (e.g., Boc, tert-butyl) enhance stability during multistep syntheses .

Biological Activity

Bicyclo[3.1.0]hexane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as a scaffold in medicinal chemistry. This article explores its biological activity, focusing on its interactions with adenosine receptors, synthesis methods, and relevant case studies.

Structure and Synthesis

This compound features a unique bicyclic structure that allows for diverse functionalization. The synthesis of this compound often involves the use of cyclopropenes and aminocyclopropanes through (3 + 2) annulation reactions, yielding high diastereoselectivity and good yields. For example, recent studies have reported successful syntheses of bicyclo[3.1.0]hexanes with various substituents, enhancing their utility in drug design and development .

Adenosine Receptor Interaction

One of the most significant aspects of this compound is its role as a ligand for the Adenosine A3 receptor (A3AR) . This receptor is implicated in various physiological processes, including inflammation and cancer progression. Research has shown that derivatives of bicyclo[3.1.0]hexane exhibit varying affinities for A3AR, with some compounds demonstrating moderate affinity (Ki values around 0.38 μM) and high selectivity .

Table 1: Affinities of Bicyclo[3.1.0]hexane Derivatives for A3AR

CompoundKi (μM)Selectivity
Compound 300.38High
Compound 130.50Moderate
Compound 426.35Low

This selectivity is crucial as it minimizes off-target effects, making these compounds promising candidates for therapeutic applications in treating diseases characterized by A3AR overexpression, such as certain cancers and inflammatory conditions.

Case Studies

  • Treatment of Inflammation and Cancer :
    A study focused on the development of bicyclo[3.1.0]hexane-based nucleosides demonstrated their potential in targeting A3AR for therapeutic purposes in inflammatory diseases and cancer . The introduction of various functional groups at the 5′-position of the nucleosides was shown to modulate receptor affinity significantly.
  • Diabetes Treatment :
    Another area of investigation involved the use of bicyclo[3.1.0]hexane derivatives as adenosine kinase inhibitors, which could potentially increase endogenous adenosine levels in disease states like diabetes . The ability to promote β-cell replication in rodent models suggests a novel approach to diabetes management.

Mechanistic Insights

The mechanism by which bicyclo[3.1.0]hexane derivatives exert their biological effects involves their interaction with A3AR, leading to downstream signaling pathways that can modulate inflammation and cell proliferation . Molecular dynamics simulations have provided insights into how these ligands bind to the receptor, enhancing our understanding of their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Bicyclo[3.1.0]hexane-3-carboxylic acid, and how do they differ in methodology?

  • Answer : Two primary approaches are documented:

  • Photoinduced Cyclization : Pyridine derivatives undergo photochemical cyclization to form aziridine intermediates, followed by regioselective ring opening and cyclopropanation (e.g., cyclopentenone precursor 21 → bicyclic scaffold 20 ) .
  • (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes via photoredox-mediated annulation, enabling rapid access to hetero-bicyclic frameworks. This method avoids multi-step protecting group manipulations .
  • Key Differences : The photoinduced route emphasizes stereochemical control, while annulation offers modularity for functional group diversification.

Q. How is the conformational analysis of Bicyclo[3.1.0]hexane derivatives performed?

  • Answer : The boat-like conformation is intrinsically preferred due to strain minimization. Techniques include:

  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., ethyl ester derivatives in ) .
  • Computational Modeling : Density functional theory (DFT) predicts strain energies (~25–30 kcal/mol for bicyclo[3.1.0]hexanes) and validates experimental geometries .

Q. What analytical techniques are critical for characterizing bicyclic carboxylic acids?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish cyclopropane ring protons (δ ~0.5–1.5 ppm) and carboxylate carbons (δ ~170–175 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., C8_8H10_{10}O4_4 for ethyl ester derivatives) .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability, with decomposition observed >150°C for ester derivatives .

Advanced Research Questions

Q. How can functionalization at the cyclopropane ring tip be achieved, and what challenges arise?

  • Answer :

  • Cross Metathesis : Introduces substituents via olefin intermediates (e.g., terminal alkenes on bicyclic precursors) .
  • Carbene-Mediated Cyclopropanation : Diazomethane derivatives undergo intramolecular cyclization, but electron-withdrawing groups may trigger competing [3 + 2] cycloadditions .
  • Challenges : Steric hindrance limits bulky substituent installation, and regioselectivity requires careful catalyst tuning (e.g., Grubbs catalysts for metathesis) .

Q. What role does this scaffold play in neuraminidase inhibitor design?

  • Answer : The bicyclic core mimics sialic acid’s transition state in viral neuraminidase binding pockets. Modifications at C3 (e.g., phosphonate groups in 18–19 ) enhance binding affinity by replacing glycerol side chains in oseltamivir analogs. Molecular docking studies suggest optimal substitution patterns for overcoming oseltamivir resistance .

Q. How do cobalt-catalyzed C(sp³)-H activation strategies improve bicyclo[3.1.0]hexane synthesis?

  • Answer : Cobalt(III) catalysts enable triple C-H activation in pivalamide derivatives, forming bicyclo[3.1.0]hexanes via conformationally controlled methylene C-H cleavage. Advantages include atom economy and avoidance of pre-functionalized substrates .

Q. How does stereochemistry influence biological activity in mGlu receptor agonists?

  • Answer : Exo- vs. endo-amine configurations (e.g., LY2812223 vs. LY354740) drastically alter metabotropic glutamate receptor selectivity. Exo-6-substituted derivatives show mGlu2-preferring agonism due to steric alignment with receptor pockets .

Q. How can researchers address contradictions in reported synthesis yields?

  • Answer : Variability often stems from:

  • Reaction Conditions : Photoinduced cyclization () requires precise UV wavelength control, while annulation ( ) depends on redox-active catalysts.
  • Intermediate Stability : Aziridine intermediates (e.g., 22 ) are sensitive to hydrolysis, necessitating anhydrous conditions .
  • Resolution : Yield optimization via DOE (Design of Experiments) and real-time reaction monitoring (e.g., in situ IR) is recommended.

Q. What thermodynamic data are critical for evaluating bicyclo[3.1.0]hexane reactivity?

  • Answer :

PropertyValue (Bicyclo[3.1.0]hexane)Reference
ΔfH°gas (enthalpy of formation)+28.5 kcal/mol
Strain Energy~25 kcal/mol
Cp,gas (heat capacity)25.6 J/mol·K

High strain energy increases reactivity in ring-opening reactions, while enthalpy data guide solvent selection for exothermic steps.

Methodological Recommendations

  • Synthetic Optimization : Combine photoinduced cyclization for stereocontrol with annulation for functional diversity .
  • Biological Assays : Use surface plasmon resonance (SPR) to quantify neuraminidase binding kinetics of C3-modified analogs .
  • Computational Tools : Apply molecular dynamics (MD) simulations to predict substituent effects on receptor binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
Bicyclo[3.1.0]hexane-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.